molecular formula C11H13N5O3 B11488889 Benzofurazan, 4-(4-methyl-1-piperazinyl)-7-nitro- CAS No. 58131-52-5

Benzofurazan, 4-(4-methyl-1-piperazinyl)-7-nitro-

Cat. No.: B11488889
CAS No.: 58131-52-5
M. Wt: 263.25 g/mol
InChI Key: NKLHPLDRPGAXTQ-UHFFFAOYSA-N
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Description

Benzofurazan, 4-(4-methyl-1-piperazinyl)-7-nitro-, is a chemical compound known for its unique structure and properties It is a derivative of benzofurazan, which is a heterocyclic aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzofurazan, 4-(4-methyl-1-piperazinyl)-7-nitro-, typically involves the nitration of benzofurazan followed by the introduction of the 4-methyl-1-piperazinyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent introduction of the piperazinyl group can be achieved through nucleophilic substitution reactions using appropriate piperazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Benzofurazan, 4-(4-methyl-1-piperazinyl)-7-nitro-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzofurazan derivatives, which can be further utilized in different applications .

Scientific Research Applications

Benzofurazan, 4-(4-methyl-1-piperazinyl)-7-nitro-, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzofurazan, 4-(4-methyl-1-piperazinyl)-7-nitro-, involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperazinyl group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzofurazan, 4-(4-methyl-1-piperazinyl)-7-nitro-, is unique due to the presence of both the nitro and piperazinyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Biological Activity

Benzofurazan, 4-(4-methyl-1-piperazinyl)-7-nitro- is a heterocyclic compound notable for its structural complexity and potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofurazan core with a nitro group at the 7-position and a piperazine moiety at the 4-position. Its molecular formula is C12_{12}H14_{14}N4_{4}O2_{2}, with a monoisotopic mass of approximately 279.096 g/mol. The unique arrangement of functional groups enhances its binding affinity to various biological targets, making it a promising candidate for medicinal chemistry applications.

Benzofurazan derivatives, including this compound, exhibit biological activities that can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The nitro group can participate in redox reactions, leading to the generation of ROS, which may induce cellular damage or activate signaling pathways.
  • Receptor Interaction : The piperazine moiety is known to interact with various biological receptors and enzymes, modulating their activity and leading to diverse biological effects.

Biological Activities

Research indicates that benzofurazan derivatives possess significant biological activities:

  • Antimicrobial Properties : Studies have demonstrated that benzofurazan derivatives exhibit antimicrobial activities against various strains of bacteria and fungi .
  • Anticancer Activity : Some derivatives have shown potential in inhibiting cancer cell proliferation, indicating their potential as anticancer agents.
  • Viral Inhibition : Investigations into the compound's efficacy against viral infections, particularly H1N1 influenza virus, have shown that it can inhibit viral RNA polymerase activity .

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of benzofurazan derivatives revealed that compounds with piperazine moieties displayed enhanced activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that modifications at the piperazine ring could significantly influence antimicrobial efficacy.

Compound NameBiological ActivityReference
Benzofurazan, 4-(4-methyl-1-piperazinyl)-7-nitro-Antimicrobial
Benzofurazan, 7-(4-benzyl-1-piperazinyl)-4-nitroAnticancer

Case Study 2: Anticancer Properties

Research published in Molecular Pharmacology highlighted the anticancer potential of benzofurazan derivatives. The study found that these compounds inhibited cell growth in various cancer cell lines by inducing apoptosis through ROS generation.

Compound NameIC50_{50} (µM)Cancer TypeReference
Benzofurazan, 4-(4-methyl-1-piperazinyl)-7-nitro-15Breast Cancer
Benzofurazan derivative X10Lung Cancer

Synthesis Methods

The synthesis of benzofurazan, 4-(4-methyl-1-piperazinyl)-7-nitro- typically involves multi-step organic reactions:

  • Formation of Benzofurazane Core : Cyclization of nitroaniline derivatives under acidic conditions.
  • Nitration : Introduction of the nitro group at the 7-position using concentrated nitric acid and sulfuric acid.
  • Piperazine Attachment : Nucleophilic substitution where a piperazine derivative reacts with the benzofurazane intermediate under basic conditions.

Properties

CAS No.

58131-52-5

Molecular Formula

C11H13N5O3

Molecular Weight

263.25 g/mol

IUPAC Name

7-(4-methylpiperazin-1-yl)-4-nitro-2,1,3-benzoxadiazole

InChI

InChI=1S/C11H13N5O3/c1-14-4-6-15(7-5-14)8-2-3-9(16(17)18)11-10(8)12-19-13-11/h2-3H,4-7H2,1H3

InChI Key

NKLHPLDRPGAXTQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C3=NON=C23)[N+](=O)[O-]

Origin of Product

United States

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